Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a chemical compound that belongs to the class of imidazothiazoles . This class of compounds contains a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring . The molecular formula of Ethyl imidazo[2,1-b]thiazole-5-carboxylate is C8H8N2O2S .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, has been achieved by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The ethyl imidazo[5,1-b]-thiazole-5-carboxylate molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 9 aromatic bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aromatic), 1 Imidazole(s), and 1 Thiazole(s) .Chemical Reactions Analysis
The reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W leads to the formation of imidazo[2,1-b]thiazole derivatives .Physical And Chemical Properties Analysis
Ethyl imidazo[2,1-b]thiazole-5-carboxylate has a molecular formula of C8H8N2O2S and an average mass of 196.226 Da .Scientific Research Applications
Antitumor Potential : Early research indicated that compounds derived from imidazo[2,1-b]thiazole-5-carboxylic acids, like allyl, propargyl, and cyanomethyl esters, did not show significant antitumor activity under the conditions employed in the study. This suggests that modifications of this compound may be necessary for potential antitumor applications (Andreani et al., 1983).
Antimicrobial and Antimalarial Activities : Imidazo[2,1-b]thiazole derivatives have been synthesized and found to demonstrate good to excellent antibacterial activity. Some analogs also exhibited good antimalarial activity, highlighting their potential in treating infectious diseases (Vekariya et al., 2017).
Heterocyclic Analogs Synthesis : A method was developed for preparing heterocyclic analogs of α-aminoadipic acid and its esters based on imidazo[2,1-b][1,3]thiazole, indicating its utility in creating new chemical entities (Šačkus et al., 2015).
Insect Control Agents : Imidazo[2,1-b]thiazole carbamates and acylureas were synthesized and proposed as potential insect control agents, indicating its applications in pest management (Andreani et al., 1989).
Herbicidal Applications : A series of imidazo[2,1-b]thiazoles were synthesized for potential use as herbicides, showing moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).
Anti-tuberculosis Properties : Imidazo[2,1-b]thiazole-5-carboxamides have shown potent anti-tuberculosis activity against replicating and drug-resistant strains, indicating their potential in tuberculosis treatment (Moraski et al., 2016).
Modulation of Human T Lymphocytes : Some imidazo[2,1-b]thiazoles were found to modulate the expression of human T trypsinized lymphocytes by the CD2 receptor, suggesting potential in immunological applications (Harraga et al., 1994).
Anti-Proliferative Potency in Hepatic Cancer : Certain imidazo[2,1-b]thiazole linked thiadiazole conjugates have shown promising anti-proliferative efficacy against hepatic cancer cell lines, indicating potential in cancer therapy (Rashdan et al., 2020).
Safety And Hazards
Future Directions
Imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, have shown promising antimicrobial, antimalarial, and antitubercular activities . This makes them an interesting scaffold for the development of new drugs, especially in combination therapy . The use of green, clean, and ecofriendly protocols for their synthesis is an exciting area of medicinal chemistry with great potential for further discoveries .
properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGUFMTQJLGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726417 | |
Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[2,1-b]thiazole-5-carboxylate | |
CAS RN |
349480-83-7 | |
Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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